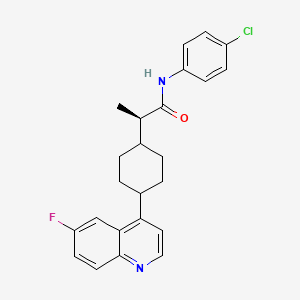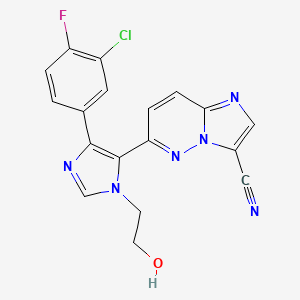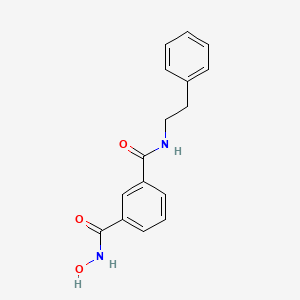
N1-hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide
Descripción general
Descripción
“N1-hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide” is a chemical compound with the molecular formula C11H14N2O3 . It is also known as 1-N-hydroxy-3-N-(2-phenylethyl)benzene-1,3-dicarboxamide .
Molecular Structure Analysis
The molecular structure of “N1-hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 222.240 Da, and the monoisotopic mass is 222.100449 Da .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitor
BRD73954 is a dual inhibitor of histone deacetylase 6 (HDAC6) and HDAC8 . Histone deacetylases are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Cancer Research
Histone deacetylase inhibitors like BRD73954 have been extensively studied for their potential in cancer treatment . They can cause cell cycle arrest, differentiation, and apoptosis of cancer cells. The dual inhibition of HDAC6 and HDAC8 by BRD73954 could potentially enhance its anti-cancer effects.
Neurodegenerative Diseases
HDAC6 inhibitors have shown promise in the treatment of neurodegenerative diseases . They can promote the degradation of misfolded proteins, a common feature of these diseases. BRD73954, as an HDAC6 inhibitor, could potentially be used in this context.
Immunomodulation
HDAC inhibitors have been found to have immunomodulatory effects . They can influence the activity of various immune cells and cytokine production. This suggests a potential role for BRD73954 in immune-related disorders.
Cardiac Hypertrophy
HDAC inhibitors have been implicated in the prevention of cardiac hypertrophy . They can inhibit the remodeling of the heart that leads to this condition. BRD73954 could potentially be used for this purpose.
Antiviral Activity
Some HDAC inhibitors have demonstrated antiviral activity . They can interfere with the life cycle of certain viruses. This suggests another potential application for BRD73954.
Propiedades
IUPAC Name |
3-N-hydroxy-1-N-(2-phenylethyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(17-10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(20)18-21/h1-8,11,21H,9-10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHKWEQJEDRIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes BRD73954 unique compared to other HDAC inhibitors?
A1: BRD73954 stands out as the first small molecule HDAC inhibitor capable of potently and selectively inhibiting both HDAC6 and HDAC8. [] This is significant because these two isoforms belong to different phylogenetic classes within the HDAC family. This dual-inhibitory activity makes BRD73954 a valuable tool for studying the distinct and potentially synergistic roles of HDAC6 and HDAC8 in various biological processes.
Q2: How does the structure of BRD73954 contribute to its dual HDAC6/8 inhibitory activity?
A2: The research highlights the importance of the meta substituent on the phenyl hydroxamic acid moiety of BRD73954. This meta substituent is deemed crucial for the potent inhibition of HDAC8, while also being well-accommodated within the binding site of HDAC6. [] This suggests that structural modifications in this region could be explored to fine-tune the selectivity and potency towards specific HDAC isoforms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



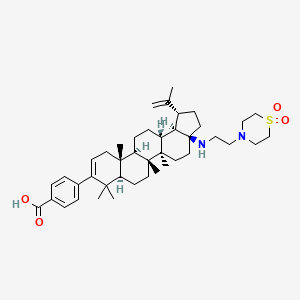

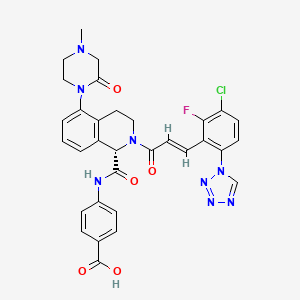
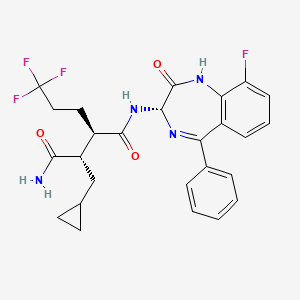
![Cyclopropanecarboxylic acid, 1-[4'-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1'-biphenyl]-4-yl]-](/img/structure/B606280.png)

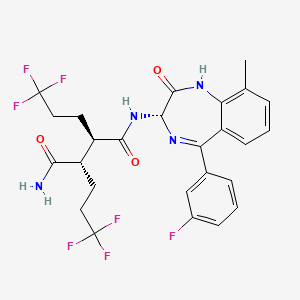
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
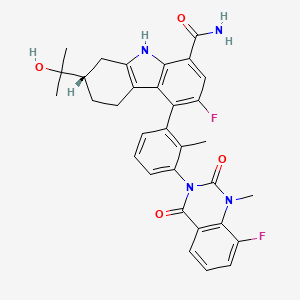
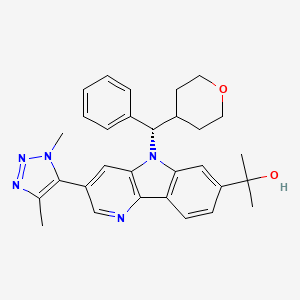
![9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione](/img/structure/B606294.png)
